molecular formula C13H20INO4 B12892240 2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline CAS No. 835629-18-0

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline

Katalognummer: B12892240
CAS-Nummer: 835629-18-0
Molekulargewicht: 381.21 g/mol
InChI-Schlüssel: NKDWEWFRKFTLJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C11H16INO3 It is an aromatic amine that contains an iodine atom and multiple ethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-iodoaniline with triethylene glycol monomethyl ether under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with various molecular targets and pathways. The iodine atom and ethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline is unique due to the presence of multiple ethoxy groups, which enhance its solubility and reactivity. These groups also provide additional sites for chemical modification, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

835629-18-0

Molekularformel

C13H20INO4

Molekulargewicht

381.21 g/mol

IUPAC-Name

2-iodo-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline

InChI

InChI=1S/C13H20INO4/c1-16-4-5-17-6-7-18-8-9-19-11-2-3-12(14)13(15)10-11/h2-3,10H,4-9,15H2,1H3

InChI-Schlüssel

NKDWEWFRKFTLJT-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCCOC1=CC(=C(C=C1)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.